4-Acetoxy-3',4',5'-trifluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

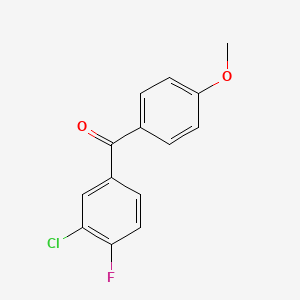

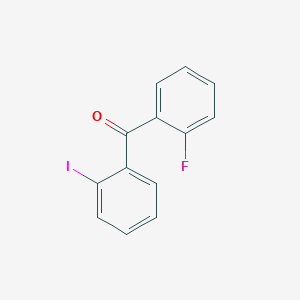

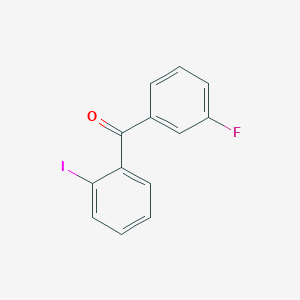

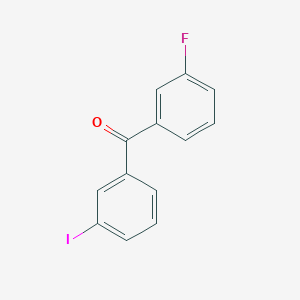

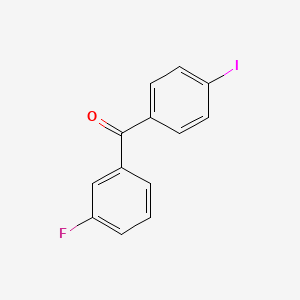

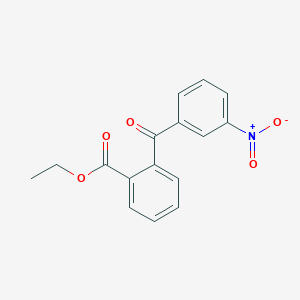

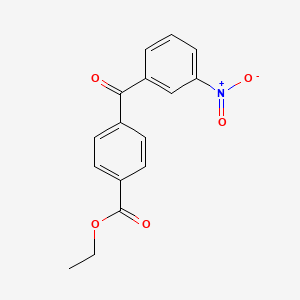

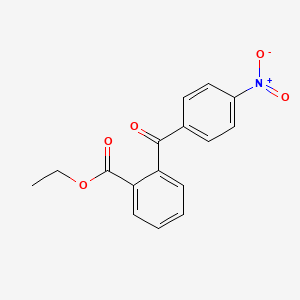

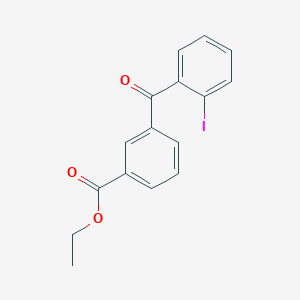

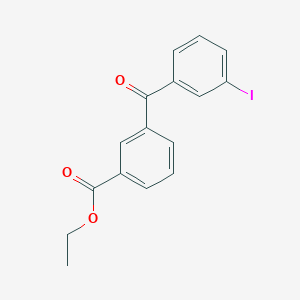

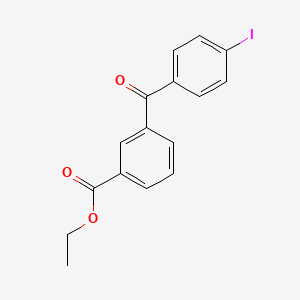

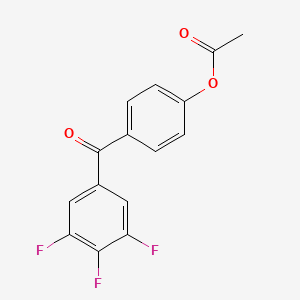

4-Acetoxy-3’,4’,5’-trifluorobenzophenone is a chemical compound that belongs to the family of benzophenones. It has a molecular formula of C15H9F3O3 and a molecular weight of 294.22 g/mol .

Molecular Structure Analysis

The InChI code for 4-Acetoxy-3’,4’,5’-trifluorobenzophenone is1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 . The Canonical SMILES is CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetoxy-3’,4’,5’-trifluorobenzophenone include a molecular weight of 294.22 g/mol, a computed XLogP3-AA of 3.3, 0 hydrogen bond donor count, 6 hydrogen bond acceptor count, 4 rotatable bond count, an exact mass of 294.05037863 g/mol, a monoisotopic mass of 294.05037863 g/mol, a topological polar surface area of 43.4 Ų, a heavy atom count of 21, and a complexity of 390 .Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis and Cyclization : Research has shown that certain benzophenone derivatives, like 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, can be synthesized through photochemical processes. These compounds exhibit significant transformations upon irradiation, leading to products like 2-methoxyxanthorne. Such photochemical reactions are crucial in the synthesis of complex organic compounds (Diaz-Mondejar & Miranda, 1982).

Photolytic and Hydrolytic Studies : A study on a quinol derivative, 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, which exhibits anti-tumor activity, showed that it undergoes hydrolysis and photolysis. These processes generate reactive intermediates with selective trapping potential in aqueous environments, demonstrating the complex behavior of similar compounds under different conditions (Wang et al., 2009).

Environmental Impact Studies : The metabolism of benzophenone derivatives, like Benzophenone-3, by liver microsomes and their subsequent effect on endocrine-disrupting activity has been a subject of study. This research is vital in understanding the environmental and biological impacts of such compounds, which are commonly used in sunscreens (Watanabe et al., 2015).

Synthetic Applications : Studies have explored the synthesis of various benzophenone derivatives for applications in pharmaceuticals and other industries. For instance, the synthesis of 5-(4-Fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, a raw material for Luxabendazole, an anthelmintic drug, showcases the relevance of these compounds in medicinal chemistry (Li, 2008).

Analysis in Environmental Samples : Techniques have been developed for the determination of hydroxylated benzophenone UV absorbers in environmental water samples, highlighting the importance of monitoring these compounds due to their widespread use and potential environmental impact (Negreira et al., 2009).

Structural and Conformational Studies : Research has also delved into the structure and properties of various benzophenone derivatives. For example, the study of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives provided insights into their molecular structures, aiding in the understanding of their chemical behavior (Haasbroek et al., 2003).

Electrochemical Properties and Applications : Tetrasubstituted Tetraphenylethenes, including derivatives of 4-acetoxy- and 4-benzoyloxyphenyl ethenes, have been synthesized, and their electrochemical properties were investigated. These studies are crucial for applications in material science and electronics (Schreivogel et al., 2006).

Photobehavior in Mixed Triplets : The photobehavior of mixed nπ*/ππ* triplets in compounds like 4-methoxybenzophenone was studied for insights into solvent-dependent hydrogen abstraction and protein binding. Such research is significant in photochemistry and photobiology (Jornet et al., 2011).

Eigenschaften

IUPAC Name |

[4-(3,4,5-trifluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-9(3-5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBYKIYSQJJGFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641747 |

Source

|

| Record name | 4-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-3',4',5'-trifluorobenzophenone | |

CAS RN |

890100-39-7 |

Source

|

| Record name | 4-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.